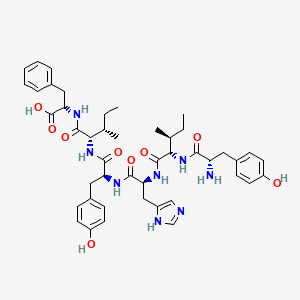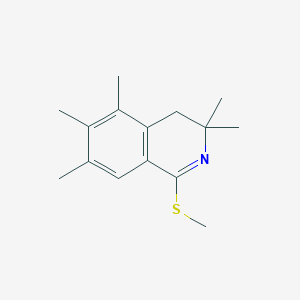![molecular formula C13H12N2O2 B14196063 4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid CAS No. 860344-12-3](/img/structure/B14196063.png)
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid is a compound that features a benzoic acid moiety linked to an imidazole ring via an ethenyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid typically involves the condensation of 1-methylimidazole with 4-chloromethylbenzoic acid. The reaction proceeds through a series of steps including nucleophilic substitution and subsequent deprotection to yield the target compound . The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
科学的研究の応用
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
作用機序
The mechanism of action of 4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 4-(1H-Imidazol-1-yl)methyl)benzoic acid
- 2-(1H-Imidazol-1-ylmethyl)benzoic acid
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid
Uniqueness
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid is unique due to its specific structural arrangement, which combines the properties of both the imidazole ring and the benzoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
860344-12-3 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
4-[2-(1-methylimidazol-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-8-14-12(15)7-4-10-2-5-11(6-3-10)13(16)17/h2-9H,1H3,(H,16,17) |
InChIキー |
DYBYSFFMHPTRMK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C=CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)

![5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14196009.png)
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)


![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)

![4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14196040.png)
![5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole](/img/structure/B14196046.png)
